Methyl 2-hydroxy-6-styrylbenzoate
Description
Methyl 2-hydroxy-6-styrylbenzoate is a substituted benzoate ester characterized by a hydroxyl group at the 2-position and a styryl (vinylbenzene) moiety at the 6-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as enhanced conjugation due to the styryl group, which may influence its UV/Vis absorption characteristics and reactivity in synthetic applications. The compound is structurally related to other methyl esters of hydroxybenzoic acids, such as methyl 2-hydroxy-6-methylbenzoate (synonyms include methyl 6-methylsalicylate), but the styryl substituent distinguishes it by introducing steric bulk and extended π-conjugation .
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 2-hydroxy-6-(2-phenylethenyl)benzoate |
InChI |
InChI=1S/C16H14O3/c1-19-16(18)15-13(8-5-9-14(15)17)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3 |
InChI Key |
LMWHZNWWTKVRHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-Hydroxy-6-Methylbenzoate
- Structure : Features a methyl group at the 6-position instead of styryl.
- Its UV/Vis profile (λmax ~209–308 nm) aligns with typical salicylate derivatives, as seen in 2-hydroxy-6-methylbenzoic acid .
- Applications : Used as a precursor in organic synthesis and analytical standards.
Methyl 2-Bromo-6-Methylbenzoate
- Structure : Bromine replaces the hydroxyl group at the 2-position.
- Properties : The electron-withdrawing bromo group increases electrophilicity, enhancing reactivity in cross-coupling reactions. However, it is classified as harmful via inhalation, skin contact, or ingestion, unlike hydroxylated analogs .
Methyl 2-Hydroxy-6-Methoxybenzoate
- Structure : Methoxy group at the 6-position (Similarity: 0.96 to the target compound) .
- Properties : The methoxy group is electron-donating, increasing ring electron density and altering acidity (pKa ~10–12 for methoxy vs. ~2–3 for hydroxyl). This reduces hydrogen-bonding capacity compared to hydroxylated derivatives.
- Applications : Explored in polymer stabilization and fragrance synthesis.
Methyl 6-Amino-2-Bromo-3-Methoxybenzoate
- Structure: Combines amino, bromo, and methoxy groups.
- Properties: The amino group enables participation in nucleophilic reactions, while bromo and methoxy substituents modulate electronic effects. This multifunctionality makes it valuable in medicinal chemistry for drug discovery .
Tabulated Comparison of Key Properties
| Compound Name | Substituents (Positions) | Molecular Weight | Key Properties | Applications |
|---|---|---|---|---|
| Methyl 2-hydroxy-6-styrylbenzoate | 2-OH, 6-styryl | ~270.3* | High conjugation, UV activity | Organic synthesis, photochemistry |
| Methyl 2-hydroxy-6-methylbenzoate | 2-OH, 6-CH3 | 166.2 | Moderate solubility, salicylate-like UV | Analytical standards |
| Methyl 2-bromo-6-methylbenzoate | 2-Br, 6-CH3 | 243.1 | Electrophilic, toxic | Pharmaceutical intermediates |
| Methyl 2-hydroxy-6-methoxybenzoate | 2-OH, 6-OCH3 | 182.2 | Electron-rich ring, reduced acidity | Polymer additives |
| Methyl 6-amino-2-bromo-3-methoxybenzoate | 6-NH2, 2-Br, 3-OCH3 | 274.1 | Multifunctional reactivity | Drug discovery intermediates |
*Calculated based on molecular formula.
Functional Group Impact on Physicochemical Behavior
- Styryl vs. Methyl: The styryl group in the target compound introduces extended conjugation, likely shifting UV absorption to longer wavelengths compared to methyl-substituted analogs (e.g., λmax ~308 nm in 6-methylsalicylic acid derivatives vs.
- Hydroxyl vs. Bromo/Methoxy : Hydroxyl groups enhance hydrogen bonding and acidity, favoring solubility in polar solvents. Bromo substituents increase molecular weight and toxicity, while methoxy groups reduce reactivity in acid-catalyzed reactions .
Toxicity and Handling Considerations
This compound’s safety profile is likely distinct from brominated analogs (e.g., Methyl 2-bromo-6-methylbenzoate), which are explicitly hazardous .
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